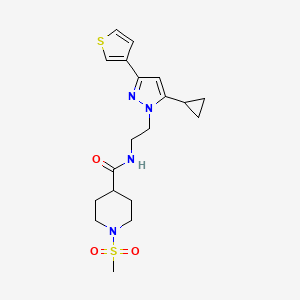
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H26N4O3S2 and its molecular weight is 422.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential biological activities due to its unique structural features, including a pyrazole ring, a piperidine moiety, and various substituents. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is C19H23N5OS, with a molecular weight of approximately 369.49 g/mol. The presence of the cyclopropyl and thiophenyl groups contributes to its structural diversity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5OS |
| Molecular Weight | 369.49 g/mol |
| Structural Features | Pyrazole, Piperidine, Cyclopropyl, Thiophenyl |
Antitumor and Anticancer Properties
Research indicates that compounds containing pyrazole derivatives often exhibit significant antitumor activity. For example, studies have shown that similar pyrazole-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. The interaction of this compound with the murine double minute 2 (MDM2) protein has been highlighted as a potential mechanism for its anticancer effects. MDM2 is known to regulate the p53 tumor suppressor pathway, and inhibitors of MDM2 can lead to increased p53 activity and subsequent apoptosis in cancer cells .
Anti-inflammatory Effects
The pyrazole ring is associated with various anti-inflammatory properties, which can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory prostaglandins, thus alleviating inflammation-related symptoms. The compound's structural features suggest it may interact with other inflammatory mediators as well.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, including neurotransmission and urea metabolism. Inhibiting AChE can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
Study on Anticancer Activity
A study involving a series of pyrazole derivatives demonstrated that modifications to the pyrazole structure could enhance anticancer activity. Specifically, derivatives similar to this compound showed varying degrees of potency against different cancer cell lines . The findings suggest that further optimization could lead to more effective therapeutic agents.
Enzyme Inhibition Research
In another study focused on enzyme inhibition, compounds related to this structure were evaluated for their ability to inhibit AChE and urease. The results indicated significant inhibitory activity, suggesting potential applications in treating conditions associated with these enzymes .
The precise mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, leading to various biological effects including apoptosis in cancer cells and modulation of inflammatory responses.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-28(25,26)22-8-4-15(5-9-22)19(24)20-7-10-23-18(14-2-3-14)12-17(21-23)16-6-11-27-13-16/h6,11-15H,2-5,7-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQQKCLBTYJYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














